5-Amino-3,7-dimethyl Xanthine-d6

Overview

Description

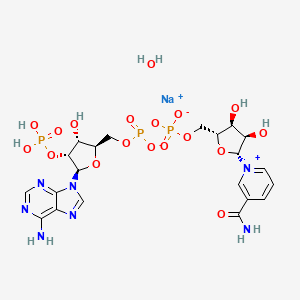

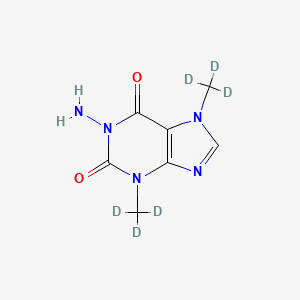

5-Amino-3,7-dimethyl Xanthine-d6, also known as Morantel Impurity 5 (Morantel EP Impurity E), is a compound with the molecular formula C7H9N5O2 . It is used in research and has been found to be an intermediate for the synthesis of isotope-labelled Theobromine .

Synthesis Analysis

The synthesis of 5-Amino-3,7-dimethyl Xanthine-d6 involves the use of 1,3-dialkyl-5,6-diaminouracil as a starting compound . This compound is then reacted with the desired carboxylic acid to yield intermediate amides. The amide is further reacted with sodium hydroxide (NaOH) to yield 1-, 3-, 7-trisubstituted xanthines .Molecular Structure Analysis

The molecular structure of 5-Amino-3,7-dimethyl Xanthine-d6 is represented by the formula C7H3D6N5O2 . It has a molecular weight of 201.22 .Chemical Reactions Analysis

Xanthine and its derivatives, including 5-Amino-3,7-dimethyl Xanthine-d6, have been found to exhibit numerous pharmacological activities . They are involved in various chemical reactions, with one of the main mechanisms of action being the inhibition of phosphodiesterase, an enzyme that breaks a phosphodiester bond .Scientific Research Applications

Enzyme Inhibition and Potential Therapeutic Applications

5-Amino-3,7-dimethyl Xanthine-d6, as a xanthine derivative, may have applications related to the inhibition of xanthine oxidase (XO). XO is a versatile molybdoflavoprotein implicated in the pathogenesis of various diseases due to its role in producing uric acid and reactive oxygen species. Studies indicate that various non-purine scaffolds, including heteroaryl-based compounds and flavone frameworks, have been extensively investigated for xanthine oxidase inhibition. This points towards their clinical promise in treating diseases like hyperuricemia and gout, and the potential of plant extracts and phytoconstituents in possessing inhibitory potential towards XO (Ojha et al., 2017).

In the context of gout, natural products, including phenolics and alkaloids, are being studied for their XO inhibitory capacities, indicating a direction for future research in identifying novel inhibitors from natural or synthetic origins (Orhan & Deniz, 2020).

Role in Pathophysiology and Therapeutic Interventions

The pathophysiological role of molybdenum-containing enzymes, including XO, necessitates a comprehensive understanding of their histological localization and expression. XO, a molybdenum-containing enzyme, plays a role in the conversion of hypoxanthine to xanthine and subsequently to uric acid, and has been implicated in post-ischemic reperfusion tissue injury. This highlights the significance of XO and potentially its inhibitors, like 5-Amino-3,7-dimethyl Xanthine-d6, in the context of various clinical disorders (Moriwaki et al., 1997).

Inhibition of Xanthine Oxidase in Cardiovascular Disease

XO inhibitors are being investigated for their potential in treating cardiovascular diseases by reducing oxidative stress in the vasculature and uric acid levels, a risk factor for cardiovascular disease development. XO inhibition has shown favorable modifications in surrogate markers of cardiovascular disease, such as brachial artery flow-mediated dilatation and circulating markers of oxidative stress, indicating a possible therapeutic application of xanthine derivatives in cardiovascular diseases (Higgins et al., 2012).

Future Directions

Xanthine and its derivatives, including 5-Amino-3,7-dimethyl Xanthine-d6, have attracted significant interest due to their numerous pharmacological activities . They have potential applications in the treatment of various conditions, including neurodegenerative diseases, cancer, asthma, diabetes, and more . Future research may focus on further exploring these applications and developing new active compounds from the modification of existing ones .

properties

IUPAC Name |

1-amino-3,7-bis(trideuteriomethyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c1-10-3-9-5-4(10)6(13)12(8)7(14)11(5)2/h3H,8H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVLIYUAMBPQRQ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3,7-dimethyl Xanthine-d6 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

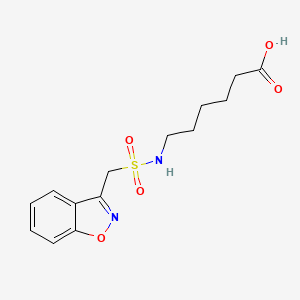

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)

![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)

![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)

![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)